molecular formula C15H18N2O3S B2802447 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide CAS No. 1421457-38-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide

Cat. No.: B2802447
CAS No.: 1421457-38-6
M. Wt: 306.38
InChI Key: HUJMGLLHFSUVGS-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted at the 2-position with a methylthio (-SCH₃) group. The amide nitrogen is further modified with a furan-3-ylmethyl group and a 2-methoxyethyl substituent.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-9-7-17(10-12-5-8-20-11-12)15(18)13-4-3-6-16-14(13)21-2/h3-6,8,11H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJMGLLHFSUVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common route starts with the nicotinamide core, which undergoes alkylation with furan-3-ylmethyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of the 2-methoxyethyl group through a nucleophilic substitution reaction using 2-methoxyethyl chloride. Finally, the methylthio group is introduced via a thiolation reaction using methylthiolating agents like methylthiol chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the nicotinamide core.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine backbone : Provides a planar aromatic system for molecular interactions.
  • N-furan-3-ylmethyl : Introduces a heterocyclic furan ring, which may influence binding specificity.
  • N-2-methoxyethyl : Improves solubility due to the ether oxygen and hydrophilic chain.

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Application / Use
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide (Target) C₁₅H₁₈N₂O₃S 306.07 2-(methylthio), N-furan-3-ylmethyl, N-2-methoxyethyl Hypothesized pharmaceutical use (inferred from analogs)
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide C₁₃H₁₃ClN₂O₂S 296.77 2-chloro, N-(fur-2-ylmethyl thioethyl) Potential intermediate (exact use unspecified)
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Difluorophenyl, trifluoromethyl biphenyl, methoxyethyl piperidine Atherosclerosis treatment (GlaxoSmithKline)
Ranitidine Diamine Hemifumarate C₁₃H₂₄N₄O₃S (estimated) ~314.4 Furan-2-ylmethyl, aminoethylthio, dimethylamino Antacid (H₂ receptor antagonist)
Flutolanil C₁₇H₁₆F₃NO₂ 323.31 3-(1-methylethoxy)phenyl, trifluoromethyl benzamide Pesticide (fungicide)

Key Observations :

  • Solubility : The 2-methoxyethyl group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., trifluoromethyl in flutolanil) .
  • Stability : Thioether linkages (as in the target compound and ranitidine analogs) are generally stable under physiological conditions, supporting oral bioavailability .
Pharmaceutical Analogs
  • Goxalapladib : A naphthyridine derivative with a methoxyethyl-piperidine group, demonstrating the role of ether-containing chains in targeting atherosclerosis . The target compound’s methoxyethyl group may similarly modulate pharmacokinetics.
  • Ranitidine Analogs : Furan and thioether motifs in ranitidine-related compounds highlight the importance of heterocycles in receptor binding. The target compound’s furan-3-ylmethyl group (vs. ranitidine’s 2-yl substitution) could alter target specificity .
Pesticide Analogs
  • Flutolanil and Cyprofuram : These amide-based fungicides share a benzamide core but differ in substituents (e.g., trifluoromethyl, isopropoxy). The target compound’s methylthio and furan groups suggest divergent bioactivity, likely steering it away from pesticidal applications .

Research Findings and Mechanistic Insights

  • Substituent Positioning : The furan-3-ylmethyl group in the target compound may engage in unique π-π or hydrogen-bonding interactions compared to furan-2-yl derivatives (e.g., ’s analog), influencing receptor affinity .
  • Electron Effects : The electron-donating methylthio group (vs. electron-withdrawing chloro in ) could stabilize the pyridine ring, altering metabolic stability or reactivity .
  • Comparative Toxicity : The absence of highly toxic groups (e.g., nitro or trifluoromethyl in and ) suggests a safer profile for the target compound .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with methoxyethyl and methylthio substituents on a nicotinamide backbone. The specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell proliferation) have been reported in the low micromolar range, suggesting potent activity.

Cell Line IC50 (µM)
MCF-73.1
HCT 1164.0
HEK 2935.3

These results indicate that the compound may be effective in targeting specific cancer types, particularly breast cancer (MCF-7).

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has shown significant scavenging activity against free radicals in various assays, outperforming some standard antioxidants like butylated hydroxytoluene (BHT).

The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways and inhibit cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.

Case Studies

  • Case Study on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Studies : Preliminary in vivo studies using animal models have suggested that this compound may reduce tumor growth significantly compared to controls, highlighting its potential as an anticancer agent.

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